molecular formula C17H10Cl2N4O3S B11565571 (2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11565571
M. Wt: 421.3 g/mol
InChI Key: HLGBMFXQMYTHIK-PQBRBNAQSA-N
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Description

The compound (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.

    3-Nitrobenzaldehyde: Another precursor used in the synthesis.

    Thiosemicarbazide: A reagent used in the initial condensation step.

Uniqueness

What sets (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and dichlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule.

Properties

Molecular Formula

C17H10Cl2N4O3S

Molecular Weight

421.3 g/mol

IUPAC Name

(2E,5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Cl2N4O3S/c18-12-5-4-11(14(19)8-12)7-15-16(24)21-17(27-15)22-20-9-10-2-1-3-13(6-10)23(25)26/h1-9H,(H,21,22,24)/b15-7-,20-9+

InChI Key

HLGBMFXQMYTHIK-PQBRBNAQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C/2\NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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